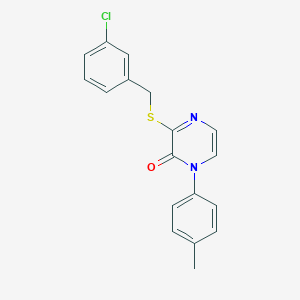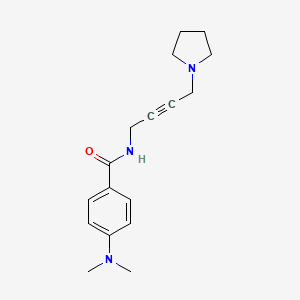
4-(dimethylamino)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylamino)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide, also known as DYRK1A inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of kinase inhibitors and has been found to have significant effects on the biochemical and physiological processes in the body.
Wissenschaftliche Forschungsanwendungen
Nucleophilic Catalyst
4-(Dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide: (DMAP) and related structures are widely used as nucleophilic catalysts. These compounds facilitate chemical reactions by donating electron pairs to electrophiles. DMAP’s catalytic activity is particularly valuable in organic synthesis, where it promotes reactions such as acylation, esterification, and amidation. Researchers appreciate its efficiency and versatility in various synthetic pathways .
Smart Materials
Stimuli-responsive materials have gained attention due to their adaptability in diverse applications. Surprisingly, DMAP derivatives exhibit temperature-sensitive protonation behavior. For instance, the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from DMAP reacting with pentafluoropyridine, undergoes significant protonation changes with temperature. At 30 °C, it experiences slight protonation on the dimethylamino group, but at −70 °C, complete protonation occurs. This phenomenon is unprecedented for weak nucleophiles, making DMAP an intriguing candidate for smart materials .
Click Chemistry Reagent
1,1-Diphenyl-4-(pyrrolidin-1-yl)but-2-yn-1-ol: , a derivative of DMAP, serves as a click chemistry reagent. It contains an alkyne group, enabling copper-catalyzed azide-alkyne cycloaddition reactions. Researchers utilize this compound for bioconjugation, drug discovery, and material functionalization. Its compatibility with diverse substrates makes it valuable in chemical biology and medicinal chemistry .
Anticholinergic Agent
1,1-Diphenyl-4-(pyrrolidin-1-yl)but-2-yn-1-ol: also exhibits anticholinergic properties. Researchers investigate its potential in treating bronchial asthma, where modulation of cholinergic pathways plays a crucial role. Further studies are needed to explore its efficacy and safety in this context .
Coordination Chemistry
In coordination chemistry, DMAP acts as a ligand, coordinating with metal ions. Its electron-donating properties influence metal complexes’ stability, reactivity, and catalytic behavior. Researchers explore DMAP-based complexes for applications in catalysis, sensors, and materials science.
These applications highlight the versatility and significance of 4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide and its derivatives in scientific research. As our understanding grows, we may uncover even more exciting uses for this intriguing compound
Wirkmechanismus
Mode of Action
It is known that the compound has a significant impact on the protonation degree of dmap derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it has been found that temperature has a significant impact on the protonation degree of DMAP derivatives .
Eigenschaften
IUPAC Name |
4-(dimethylamino)-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-19(2)16-9-7-15(8-10-16)17(21)18-11-3-4-12-20-13-5-6-14-20/h7-10H,5-6,11-14H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJALYZKWBQNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC#CCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

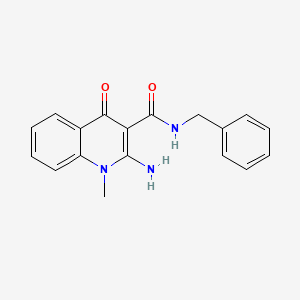
![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2490197.png)
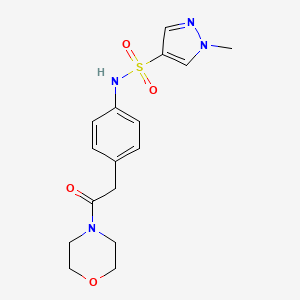
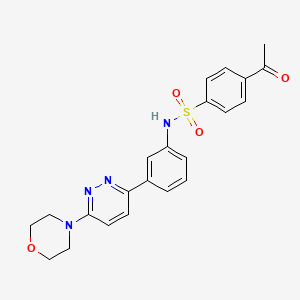

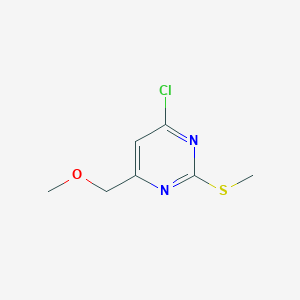
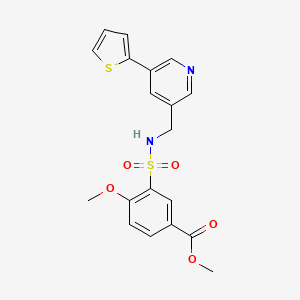

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2490211.png)
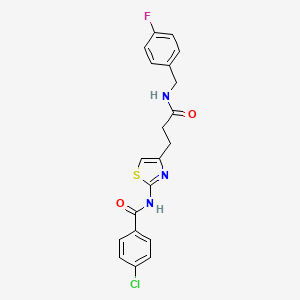

![3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2490215.png)
![1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride](/img/structure/B2490216.png)
